molecular formula C10H14O3 B12778444 Ramulosin CAS No. 29914-01-0

Ramulosin

Cat. No.: B12778444
CAS No.: 29914-01-0
M. Wt: 182.22 g/mol
InChI Key: XQHOYOKXFNTNQZ-RQJHMYQMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramulosin involves several steps, starting from basic organic compounds. The detailed synthetic route is often proprietary, but it generally includes the formation of key intermediates through a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound is usually carried out through fermentation processes involving the marine fungus Talaromyces cyanescens. The fungus is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ramulosin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. These derivatives are often studied for their enhanced or modified properties compared to the parent compound .

Scientific Research Applications

Ramulosin has a wide range of scientific research applications, including:

Mechanism of Action

Ramulosin exerts its effects through several molecular targets and pathways. It primarily interacts with cellular receptors and enzymes, modulating their activity. The exact mechanism of action is still under investigation, but it is believed to involve the inhibition of specific signaling pathways that are involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Properties

CAS No.

29914-01-0

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(3R,4aS)-8-hydroxy-3-methyl-3,4,4a,5,6,7-hexahydroisochromen-1-one

InChI

InChI=1S/C10H14O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h6-7,11H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

XQHOYOKXFNTNQZ-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CCCC(=C2C(=O)O1)O

Canonical SMILES

CC1CC2CCCC(=C2C(=O)O1)O

Origin of Product

United States

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